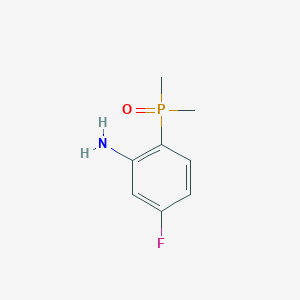

2-(Dimethylphosphoryl)-5-fluoroaniline

Overview

Description

2-(Dimethylphosphoryl)-5-fluoroaniline (2-DMP-5-Fluoroaniline) is an organophosphorus compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of about 95-97°C. It has a strong, pungent odor and is highly soluble in water and other polar solvents. As an organophosphorus compound, 2-DMP-5-Fluoroaniline is of particular interest due to its ability to act as a transition state analog in biochemical reactions. This makes it an important tool for studying the mechanism of action of various biological processes.

Scientific Research Applications

Genetically Encoded Fluorescent Amino Acid

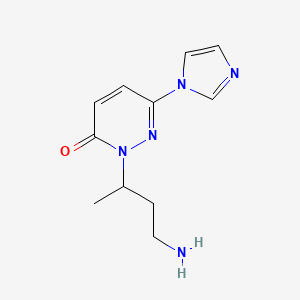

2-(Dimethylphosphoryl)-5-fluoroaniline has shown potential in biosynthetically incorporating fluorophores into proteins for studying protein dynamics, structure, and biomolecular interactions. A study developed a strategy to biosynthetically incorporate a fluorophore, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), into proteins at defined sites using an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair in Saccharomyces cerevisiae. This approach, applicable to various fluorophores in both prokaryotic and eukaryotic organisms, facilitates cellular and biochemical studies of protein function and structure (Summerer et al., 2006).

Environment-Sensitive Fluorophore for Biological Applications

6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a newly synthesized environment-sensitive fluorophore, exhibits fluorescence in the 500-600 nm range and responds significantly to environmental polarity changes. This fluorophore shows a marked fluorescence quantum yield shift across different solvents, indicating its potential as a biological probe. Furthermore, the synthesis of an Fmoc-protected amino acid derivative of 6DMN has allowed its incorporation into peptides, demonstrating compatibility with standard solid-phase peptide synthesis conditions. These peptides, incorporating the fluorophore, show promise for monitoring protein-protein interactions, particularly in studies involving Src homology 2 (SH2) phosphotyrosine binding domains (Vázquez et al., 2005).

Development of EGFR Binding Probes

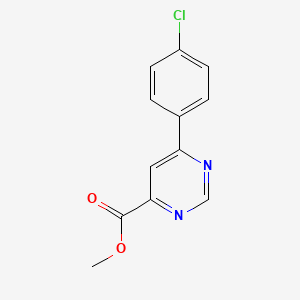

Research on acrylamido-quinazolines substituted at the 6-position has shown that they bind irreversibly to the intracellular ATP binding domain of the epidermal growth factor receptor (EGFR), suggesting their potential as EGFR targeting agents. A general route has been developed for preparing 6-substituted-4-anilinoquinazolines from [18F]fluoroanilines for evaluation as EGFR targeting agents with PET, indicating their potential use in cancer treatment (Vasdev et al., 2004).

properties

IUPAC Name |

2-dimethylphosphoryl-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHUGSTLGFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

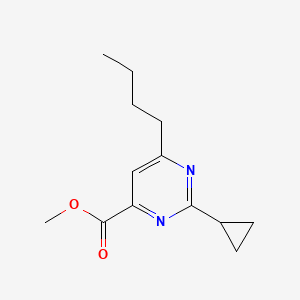

CP(=O)(C)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

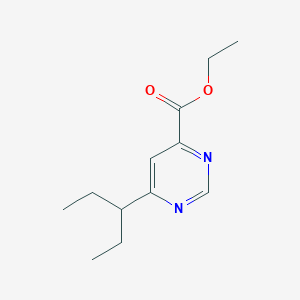

![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)

![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)